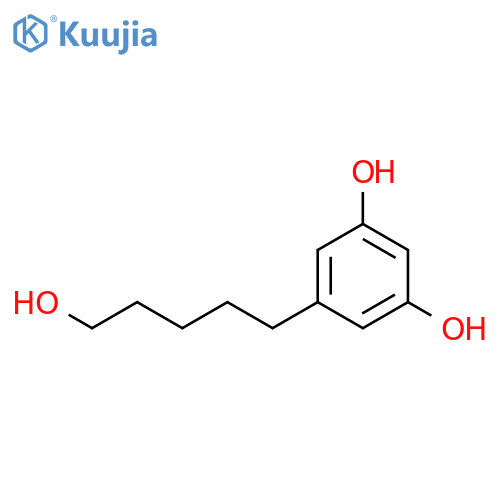Cas no 1878175-97-3 (5-(5-Hydroxypentyl)-1,3-benzenediol)

1878175-97-3 structure
商品名:5-(5-Hydroxypentyl)-1,3-benzenediol
CAS番号:1878175-97-3
MF:C11H16O3
メガワット:196.242943763733
CID:5719997
5-(5-Hydroxypentyl)-1,3-benzenediol 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenediol, 5-(5-hydroxypentyl)-
- 5-(5-Hydroxypentyl)-1,3-benzenediol
-
- インチ: 1S/C11H16O3/c12-5-3-1-2-4-9-6-10(13)8-11(14)7-9/h6-8,12-14H,1-5H2
- InChIKey: UFALVEWFBVEVIW-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC(CCCCCO)=CC(O)=C1
じっけんとくせい
- 密度みつど: 1.181±0.06 g/cm3(Predicted)
- ふってん: 361.6±11.0 °C(Predicted)
- 酸性度係数(pKa): 9.54±0.10(Predicted)
5-(5-Hydroxypentyl)-1,3-benzenediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H973185-10mg |
5-(5-Hydroxypentyl)-1,3-benzenediol |
1878175-97-3 | 10mg |
$ 402.00 | 2023-04-15 | ||
| TRC | H973185-5mg |
5-(5-Hydroxypentyl)-1,3-benzenediol |
1878175-97-3 | 5mg |
$ 219.00 | 2023-04-15 | ||
| TRC | H973185-25mg |
5-(5-Hydroxypentyl)-1,3-benzenediol |
1878175-97-3 | 25mg |
$ 959.00 | 2023-04-15 | ||
| TRC | H973185-50mg |
5-(5-Hydroxypentyl)-1,3-benzenediol |
1878175-97-3 | 50mg |
$ 1642.00 | 2023-04-15 | ||
| TRC | H973185-100mg |
5-(5-Hydroxypentyl)-1,3-benzenediol |
1878175-97-3 | 100mg |
$ 3000.00 | 2023-09-07 |
5-(5-Hydroxypentyl)-1,3-benzenediol 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
1878175-97-3 (5-(5-Hydroxypentyl)-1,3-benzenediol) 関連製品
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
